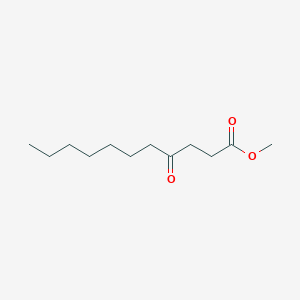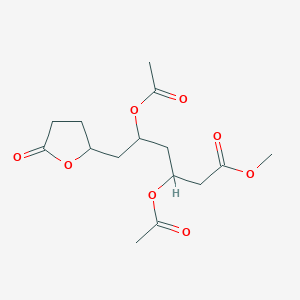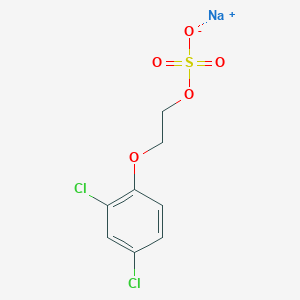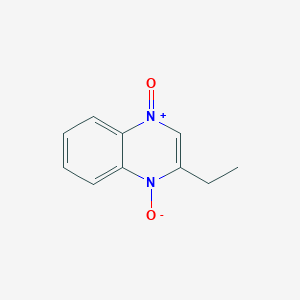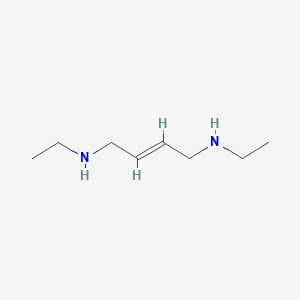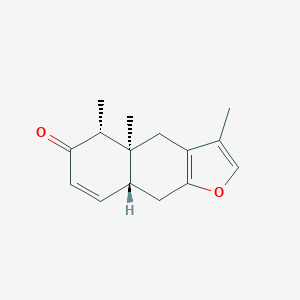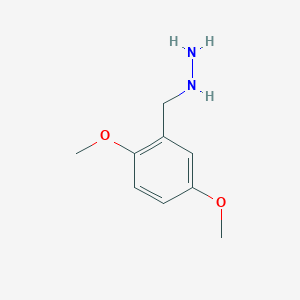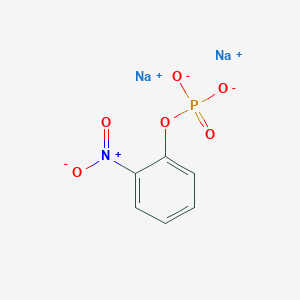
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt is a chemical compound that is commonly used in scientific research. It is also known as PNPP and is used as a substrate for alkaline phosphatase assays. PNPP is a synthetic chromogenic substrate that is used to measure the activity of alkaline phosphatase in various biological samples. It is a colorless to yellowish powder that is soluble in water and other polar solvents. PNPP is widely used in biochemical and physiological studies, and its synthesis method is well established.
作用机制
The mechanism of action of PNPP involves the hydrolysis of the ester bond by alkaline phosphatase, which results in the formation of 2-nitrophenol and inorganic phosphate. The reaction is catalyzed by the active site of the enzyme, which contains a metal ion such as zinc or magnesium. The metal ion coordinates with the phosphate group of PNPP, which activates the ester bond for hydrolysis. The reaction is reversible, and the equilibrium is shifted towards the product formation by the continuous removal of the product.
生化和生理效应
PNPP has no direct biochemical or physiological effects on cells or tissues. It is an inert substrate that is used to measure the activity of alkaline phosphatase, which is an important enzyme in various physiological processes such as bone mineralization, liver function, and immune response. The measurement of alkaline phosphatase activity using PNPP provides valuable information about the health status of an organism and the efficacy of drugs and therapies.
实验室实验的优点和局限性
PNPP has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also easy to use and provides a rapid and sensitive assay for alkaline phosphatase activity. However, PNPP has some limitations, including its sensitivity to pH and temperature, which can affect the accuracy of the assay. It is also subject to interference from other compounds that can hydrolyze the ester bond, such as carboxylesterases and nucleotidases. Therefore, careful experimental design and appropriate controls are necessary to ensure the accuracy and specificity of the assay.
未来方向
PNPP has been widely used in scientific research, and its applications are still expanding. Some of the future directions for PNPP research include:
1. Development of new substrates with improved sensitivity and specificity for alkaline phosphatase assays.
2. Investigation of the role of alkaline phosphatase in various physiological and pathological conditions.
3. Development of new drugs and therapies that target alkaline phosphatase activity.
4. Investigation of the molecular mechanism of alkaline phosphatase catalysis and regulation.
5. Application of PNPP in high-throughput screening assays for drug discovery and development.
Conclusion
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt is a synthetic chromogenic substrate that is widely used in scientific research as a substrate for alkaline phosphatase assays. Its synthesis method is well established, and its applications are expanding. PNPP provides a rapid and sensitive assay for alkaline phosphatase activity, which is an important enzyme in various physiological and pathological conditions. PNPP has several advantages for lab experiments, but it also has some limitations that require careful experimental design and appropriate controls. Future research directions for PNPP include the development of new substrates, investigation of the role of alkaline phosphatase, and application in drug discovery and development.
合成方法
The synthesis of PNPP involves the reaction between 2-nitrophenol and phosphorus oxychloride in the presence of a base such as triethylamine. The reaction results in the formation of PNPP and hydrochloric acid. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone. The purity of PNPP is critical for its use in scientific research, and it is typically characterized by its melting point, UV-Vis spectrum, and HPLC analysis.
科学研究应用
PNPP is widely used in scientific research as a substrate for alkaline phosphatase assays. Alkaline phosphatase is an enzyme that is found in various tissues and cells, and its activity is an indicator of various physiological and pathological conditions. PNPP is used to measure the activity of alkaline phosphatase in various biological samples such as serum, urine, and tissue extracts. The assay is based on the hydrolysis of PNPP by alkaline phosphatase, which results in the formation of 2-nitrophenol and inorganic phosphate. The reaction is monitored by measuring the absorbance of the reaction product at a specific wavelength using a spectrophotometer.
属性
CAS 编号 |
17573-66-9 |
|---|---|
产品名称 |
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt |
分子式 |
C6H4NNa2O6P |
分子量 |
263.05 g/mol |
IUPAC 名称 |
disodium;(2-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2 |
InChI 键 |
AKJBMINTPVKBGZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
其他 CAS 编号 |
17573-66-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




